3-(4-Methyl-4,5-dihydro-1h-imidazol-2-yl)phenol
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Overview
Description
oxymetazoline , belongs to the imidazole family. Imidazole is a five-membered heterocyclic ring containing three carbon atoms, two nitrogen atoms, four hydrogen atoms, and two double bonds. It plays a crucial role in various natural products, including histidine, purine, histamine, and DNA structures .
Preparation Methods
Synthetic Routes::
Glyoxaline Synthesis: The first reported synthesis of imidazole involved glyoxal and ammonia. modern methods have evolved.
Regioselective Synthesis: Recent advances focus on regiocontrolled synthesis of substituted imidazoles, enabling precise functionalization.
Industrial Production:: Oxymetazoline is industrially synthesized using efficient routes to ensure high yield and purity.
Chemical Reactions Analysis
Reactions::
Oxidation: Oxymetazoline can undergo oxidation reactions.
Reduction: Reduction processes are also relevant.
Substitution: Substituent modifications occur at the imidazole ring.
Other Transformations: Imidazole derivatives participate in diverse chemical reactions.
Oxidation: Oxidizing agents like peracids or metal oxides.
Reduction: Reducing agents such as hydrides (e.g., LiAlH₄).
Substitution: Halogenating agents (e.g., NBS) for halogen substitutions.
- Oxymetazoline derivatives with altered substituents.
- Functionalized imidazole analogs.
Scientific Research Applications
Oxymetazoline finds applications in:
Medicine: Nasal decongestant due to its vasoconstrictive properties.
Dermatology: Topical formulations for skin conditions.
Ophthalmology: Eye drops for redness relief.
Research: Investigating adrenergic and serotonin receptors.
Mechanism of Action
Oxymetazoline acts as a partial α₂A-adrenergic agonist and a serotonin receptor agonist. It constricts blood vessels, reducing nasal congestion and redness.
Comparison with Similar Compounds
Oxymetazoline stands out due to its unique combination of adrenergic and serotonin receptor activity. Similar compounds include naphazoline, tetrahydrozoline, and xylometazoline.
Properties
CAS No. |
868260-19-9 |
---|---|
Molecular Formula |
C10H12N2O |
Molecular Weight |
176.21 g/mol |
IUPAC Name |
3-(5-methyl-4,5-dihydro-1H-imidazol-2-yl)phenol |
InChI |
InChI=1S/C10H12N2O/c1-7-6-11-10(12-7)8-3-2-4-9(13)5-8/h2-5,7,13H,6H2,1H3,(H,11,12) |
InChI Key |
AEHOWRYUNAJHNM-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN=C(N1)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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